molecular formula C19H14F3N3O3S B3124366 methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate CAS No. 318238-04-9

methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate

Cat. No. B3124366
CAS RN: 318238-04-9
M. Wt: 421.4 g/mol
InChI Key: WRNPYKJAXRFSFF-FOKLQQMPSA-N
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Description

  • Chemical Structure :

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of appropriate precursors. One common method is the alkylation of 3-(trifluoromethyl)pyrazole with an alkyl iodide in dimethylformamide (DMF) to yield the N-alkyl pyrazole derivatives . Further details on specific synthetic routes and conditions would require a deeper investigation of relevant literature.


Chemical Reactions Analysis

  • Copper-Catalyzed Pyrazole N-Arylation : This reaction could lead to the introduction of aryl groups onto the pyrazole ring .
  • Sodium Hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate Formation : Heating with sodium borohydride can yield this borate salt .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 45-47°C .
  • Boiling Point : Around 70°C at 2 mmHg .

Scientific Research Applications

Synthetic Methods and Structural Analysis

  • The one-pot synthesis and crystal structure analysis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate reveal the potential of pyrazole derivatives in crystalline structure studies, offering insights into their chemical behavior and properties (Saeed, Arshad, & Flörke, 2012).
  • Structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical studies provide valuable information on the electronic structure and potential reactivity of such compounds (Viveka et al., 2016).
  • A novel approach to synthesizing halosulfuron-methyl, highlighting the versatility of pyrazole derivatives in the synthesis of herbicides and showcasing the regioselective chlorination and amination techniques (Morimoto et al., 1997).

Biological Applications

  • The design and synthesis of (hydroxyphenyl)pyrazoles as leukotriene B4 (LTB4) receptor antagonists demonstrate the therapeutic potential of pyrazole derivatives in treating inflammatory conditions (Harper et al., 1994).
  • Synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides indicate the use of pyrazole derivatives as potent agents against phytopathogenic fungi, emphasizing their role in agricultural pest management (Du et al., 2015).

Safety And Hazards

  • Storage : Store as a combustible solid .

properties

IUPAC Name

methyl 4-[(E)-hydroxyiminomethyl]-1-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3S/c1-28-18(26)16-15(11-23-27)17(25(24-16)13-7-3-2-4-8-13)29-14-9-5-6-12(10-14)19(20,21)22/h2-11,27H,1H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNPYKJAXRFSFF-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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